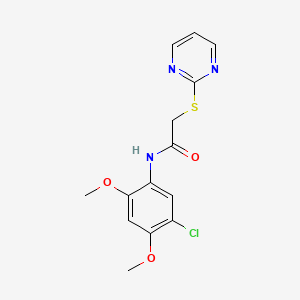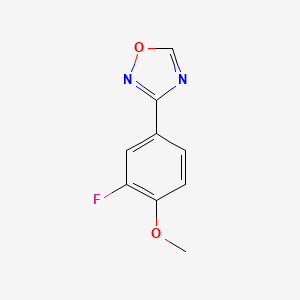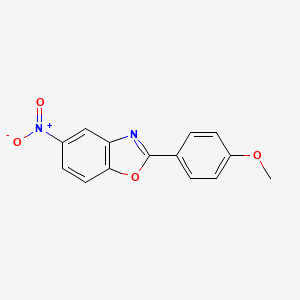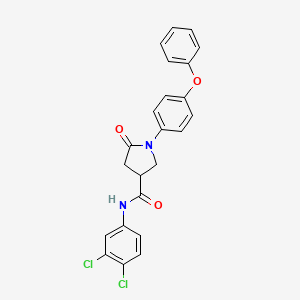![molecular formula C16H10BrF4NO4 B12455856 2-[(4-Bromophenyl)amino]-2-oxoethyl (2,3,5,6-tetrafluorophenoxy)acetate](/img/structure/B12455856.png)
2-[(4-Bromophenyl)amino]-2-oxoethyl (2,3,5,6-tetrafluorophenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Bromophenyl)amino]-2-oxoethyl (2,3,5,6-tetrafluorophenoxy)acetate is a complex organic compound that features both bromophenyl and tetrafluorophenoxy functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)amino]-2-oxoethyl (2,3,5,6-tetrafluorophenoxy)acetate typically involves multiple steps. One common method includes the reaction of 4-bromoaniline with ethyl oxalyl chloride to form an intermediate, which is then reacted with 2,3,5,6-tetrafluorophenol in the presence of a base such as triethylamine. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-Bromophenyl)amino]-2-oxoethyl (2,3,5,6-tetrafluorophenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(4-Bromophenyl)amino]-2-oxoethyl (2,3,5,6-tetrafluorophenoxy)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its unique functional groups.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[(4-Bromophenyl)amino]-2-oxoethyl (2,3,5,6-tetrafluorophenoxy)acetate involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl and tetrafluorophenoxy groups can bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-aminophenol: Shares the bromophenyl group but lacks the tetrafluorophenoxy group.
2,3,5,6-Tetrafluorophenol: Contains the tetrafluorophenoxy group but lacks the bromophenyl group.
4-(4-Bromophenyl)-thiazol-2-amine: Contains a bromophenyl group and a thiazole ring, offering different chemical properties.
Uniqueness
2-[(4-Bromophenyl)amino]-2-oxoethyl (2,3,5,6-tetrafluorophenoxy)acetate is unique due to the combination of bromophenyl and tetrafluorophenoxy groups, which confer distinct chemical reactivity and potential applications. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
Eigenschaften
Molekularformel |
C16H10BrF4NO4 |
|---|---|
Molekulargewicht |
436.15 g/mol |
IUPAC-Name |
[2-(4-bromoanilino)-2-oxoethyl] 2-(2,3,5,6-tetrafluorophenoxy)acetate |
InChI |
InChI=1S/C16H10BrF4NO4/c17-8-1-3-9(4-2-8)22-12(23)6-25-13(24)7-26-16-14(20)10(18)5-11(19)15(16)21/h1-5H,6-7H2,(H,22,23) |
InChI-Schlüssel |
COBKGNFBDFCJEU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)COC(=O)COC2=C(C(=CC(=C2F)F)F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[3-Cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}-N'-{[5-(4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide](/img/structure/B12455789.png)
![1-{4-[(4-Methyl-1,2,4-triazol-3-YL)sulfanyl]-3-nitrophenyl}ethanone](/img/structure/B12455805.png)



![N-(4-fluorophenyl)-2-[1-(4-methoxyphenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B12455828.png)
![N'-[(3E)-5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2,5-dimethylphenoxy)acetohydrazide](/img/structure/B12455839.png)


![N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B12455862.png)
![N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]naphthalen-1-amine](/img/structure/B12455864.png)
![N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B12455869.png)
